molecular formula C12H16O2 B1531573 2-Isobutoxy-4-methylbenzaldehyde CAS No. 2161067-32-7

2-Isobutoxy-4-methylbenzaldehyde

Cat. No. B1531573
CAS RN: 2161067-32-7
M. Wt: 192.25 g/mol
InChI Key: JJIZZUSHMDSOGM-UHFFFAOYSA-N
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Description

2-Isobutoxy-4-methylbenzaldehyde (IBMB) is an aromatic aldehyde that is used in a variety of applications, including research and development of pharmaceuticals, cosmetics, and specialty chemicals. It is also a key intermediate in the synthesis of various other compounds. IBMB is a colorless liquid with a faint aromatic odor, and is soluble in most organic solvents.

Scientific Research Applications

Catalytic Conversion and Value-added Chemicals

Research by Moteki, Rowley, and Flaherty (2016) on the conversion of bioethanol to methylbenzaldehydes, including 2- and 4-methylbenzaldehyde, highlights the potential of using catalysts for producing valuable chemicals from renewable resources. The study demonstrates how methylbenzaldehydes can be synthesized through sequential aldol condensations and dehydrocyclization, offering a pathway for the production of phthalic anhydride and terephthalic acid precursors from ethanol (Moteki, Rowley, & Flaherty, 2016).

Electrocatalytic Activity and Biosensor Development

The work by Pariente et al. (1996) on the electrodeposition of dihydroxybenzaldehyde films and their catalytic activity towards NADH oxidation opens avenues for biosensor applications. This study suggests that similar derivatives, like 2-Isobutoxy-4-methylbenzaldehyde, could be explored for creating biosensors based on their redox-active properties and electrocatalytic activities (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).

Synthetic Applications in Organic Chemistry

Kokubo et al. (1999) demonstrated the reactivity of 2-hydroxybenzaldehydes with alkynes, alkenes, and allenes, using a rhodium catalyst to produce 2-alkenoylphenols. This finding indicates that this compound could be similarly reactive, serving as a precursor in synthetic organic chemistry for the construction of complex molecules (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).

Antimicrobial and Antioxidant Properties

Sumrra et al. (2018) explored Schiff base compounds derived from 2-hydroxybenzaldehyde for their antimicrobial and antioxidant activities. The study's approach to synthesizing biologically active compounds through the reaction of aldehydes with amines and further metal coordination suggests that derivatives of this compound could also exhibit similar bioactivities, with potential applications in medicinal chemistry (Sumrra, Kausar, Raza, Zubair, Zafar, Nadeem, Mughal, Chohan, Mushtaq, & Rashid, 2018).

Photostability and Photoprotective Applications

Migani et al. (2008) studied the photostability of O-hydroxybenzaldehyde through excited-state intramolecular proton transfer, revealing its role as a photoprotector. This suggests that this compound could also be investigated for its photoprotective properties, offering potential applications in materials science and photostability enhancement of products (Migani, Blancafort, Robb, & Debellis, 2008).

properties

IUPAC Name

4-methyl-2-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)8-14-12-6-10(3)4-5-11(12)7-13/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIZZUSHMDSOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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